molecular formula C24H14Cl2N4O6 B2401345 2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide CAS No. 389065-58-1

2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide

Cat. No.: B2401345
CAS No.: 389065-58-1
M. Wt: 525.3
InChI Key: SGBJCVOLOLYKSW-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide is a complex organic compound that features both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide typically involves multiple steps. One common approach is to start with the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid. This intermediate is then converted to 2-chloro-5-nitrobenzoyl chloride using thionyl chloride. The next step involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3-amino-2-naphthol to form the desired amide linkage. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzoic acid
  • 2-chloro-5-nitrobenzoyl chloride
  • 3-amino-2-naphthol

Uniqueness

2-chloro-N-[3-(2-chloro-5-nitrobenzamido)naphthalen-2-yl]-5-nitrobenzamide is unique due to its specific combination of functional groups and its potential applications. Unlike its simpler counterparts, this compound offers a more complex structure that can interact with a wider range of molecular targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-chloro-N-[3-[(2-chloro-5-nitrobenzoyl)amino]naphthalen-2-yl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N4O6/c25-19-7-5-15(29(33)34)11-17(19)23(31)27-21-9-13-3-1-2-4-14(13)10-22(21)28-24(32)18-12-16(30(35)36)6-8-20(18)26/h1-12H,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJCVOLOLYKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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